2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide
Description
This compound features a piperidine ring substituted at position 1 with a benzenesulfonyl group and at position 2 with an acetamide-linked 2-(methylsulfanyl)phenyl moiety. The benzenesulfonyl group enhances metabolic stability and may influence receptor binding, while the methylsulfanyl substituent could modulate lipophilicity and pharmacokinetics . Such structural motifs are common in bioactive molecules targeting enzymes or receptors, as seen in sulfonamide-based inhibitors and analgesics .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-26-19-13-6-5-12-18(19)21-20(23)15-16-9-7-8-14-22(16)27(24,25)17-10-3-2-4-11-17/h2-6,10-13,16H,7-9,14-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGYCHDFDRJPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent. The final step involves the formation of the acetamide moiety through acylation reactions, using reagents such as acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. The use of continuous flow reactors and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the acetamide moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperidine-Substituted Acetamides
Key Observations :
- Substitution Position : The 2-piperidinyl group in the target compound contrasts with 4-piperidinyl analogs like fentanyl derivatives, which exhibit strong opioid activity . Positional differences likely alter receptor binding profiles.
- Sulfonyl vs. Sulfonamide : The benzenesulfonyl group in the target compound may confer greater stability compared to sulfonamide-based W-15, which is metabolically labile .
Acetamide Backbone Modifications
Key Observations :
- Functional Groups: The methylsulfanyl group in the target compound may enhance membrane permeability compared to bulkier substituents like thiazolidinones .
- Conformational Flexibility : Unlike 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamide, which exists as an equilibrium of conformers, the target compound’s rigid benzenesulfonyl-piperidine structure may favor a single bioactive conformation .
Pharmacological and Physicochemical Properties
Physicochemical Data
- pKa : While direct data are unavailable, the methylsulfanyl group (weakly acidic) and benzenesulfonyl moiety (electron-deficient) suggest a pKa profile distinct from fentanyl derivatives (e.g., pKa ~8.5 for basic piperidine nitrogens) .
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide , also known as a sulfonamide derivative, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety linked to a methylsulfanyl phenyl group. Its molecular formula is C₁₅H₁₈N₂O₂S₂, with a molecular weight of approximately 342.44 g/mol. The structure can be represented as follows:
Antibacterial Activity
Research indicates that sulfonamide derivatives, including our compound of interest, exhibit significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound has shown promising results against Xanthomonas oryzae, Xanthomonas axonopodis, and Xanthomonas oryzae pv. oryzicola, with effective concentrations (EC50) reported in the range of 150-200 µM .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | EC50 (µM) | Comparison |
|---|---|---|---|
| Compound A | Xoo | 156.7 | Better than bismerthiazol (230.5 µM) |
| Compound B | Xac | 179.2 | Superior to thiodiazole copper (545.2 µM) |
| Compound C | Xoc | 194.9 | Comparable to commercial bactericides |
The antibacterial mechanism involves disruption of bacterial cell membranes, leading to cell lysis. Scanning electron microscopy (SEM) studies have confirmed that treatment with the compound results in visible damage to the cell membrane structure of target bacteria, indicating a bactericidal effect .
Antifungal and Antiparasitic Activity
In addition to antibacterial properties, some sulfonamide derivatives have been evaluated for antifungal and antiparasitic activities. Preliminary studies suggest that derivatives similar to our compound may inhibit fungal growth and exhibit nematicidal effects against Meloidogyne incognita, with mortality rates reaching up to 100% at higher concentrations .
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study evaluated the efficacy of several sulfonamide compounds against Xanthomonas species, highlighting that compounds with specific side chains exhibited enhanced activity compared to traditional antibiotics .
- Nematicidal Activity Evaluation : Research conducted on nematicidal properties demonstrated that certain derivatives displayed significant mortality rates against nematodes at concentrations comparable to commercial nematicides like avermectin .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the side chains significantly influence biological activity, suggesting avenues for further optimization in drug design .
Q & A
Advanced Research Question
- Chiral Chromatography : Use HPLC with chiral stationary phases to separate enantiomers.
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., SHELX software for structure refinement) .
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral ligands in hydrogenation) to control stereochemistry at the piperidine C2 position .
What spectroscopic and computational methods validate the structural integrity of this compound?
Basic Research Question
- NMR Spectroscopy : Confirm substituent positions via H and C NMR (e.g., benzenesulfonyl group signals at δ 7.5–8.0 ppm, methylsulfanyl at δ 2.1–2.3 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (CHNOS) with <2 ppm error .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 09) to validate electronic structure .
How do structural modifications (e.g., sulfonyl or methylsulfanyl groups) influence biological activity?
Advanced Research Question
- SAR Studies :
- Bioisosteric Replacement : Replace methylsulfanyl with trifluoromethyl to assess impact on target affinity (e.g., via surface plasmon resonance) .
What in vitro and in vivo models are suitable for evaluating this compound’s pharmacological potential?
Basic Research Question
- Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or lipoxygenase (LOX) using Ellman’s method or UV-Vis spectroscopy .
- Cell-Based Assays : Screen for cytotoxicity in cancer lines (e.g., MTT assay on HeLa or MCF-7 cells) .
- In Vivo Models : Assess anti-inflammatory activity in murine carrageenan-induced edema models .
How can researchers address contradictions in reported biological activity data?
Advanced Research Question
- Meta-Analysis : Compare datasets across studies (e.g., IC variations in AChE inhibition) to identify confounding factors like assay conditions or impurity levels .
- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to rule out nonspecific binding .
What strategies improve the compound’s metabolic stability and bioavailability?
Advanced Research Question
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance solubility (e.g., acetylated derivatives) .
- CYP450 Inhibition Studies : Use liver microsomes to identify metabolic hotspots (e.g., methylsulfanyl oxidation) and modify susceptible sites .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to prolong half-life in pharmacokinetic studies .
How does computational modeling predict target interactions?
Advanced Research Question
- Molecular Docking : Simulate binding to proposed targets (e.g., 17β-hydroxysteroid dehydrogenase) using AutoDock Vina .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates robust interaction) .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with piperidine nitrogen) using Schrödinger Suite .
What analytical techniques quantify trace impurities in synthesized batches?
Basic Research Question
- HPLC-PDA : Detect impurities <0.1% using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
- LC-MS/MS : Characterize byproducts via fragmentation patterns (e.g., m/z 245.1 for deacetylated impurities) .
- Elemental Analysis : Confirm sulfur content (±0.3%) to validate purity .
How do researchers prioritize analogs for lead optimization?
Advanced Research Question
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for aryl groups) with activity .
- ADMET Prediction : Use SwissADME to filter analogs with poor permeability (e.g., logP >5) or high hepatotoxicity risk .
- High-Throughput Screening : Test 500+ analogs in multiplexed assays (e.g., fluorescence polarization for target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
